Cas no 1397287-45-4 (2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine)

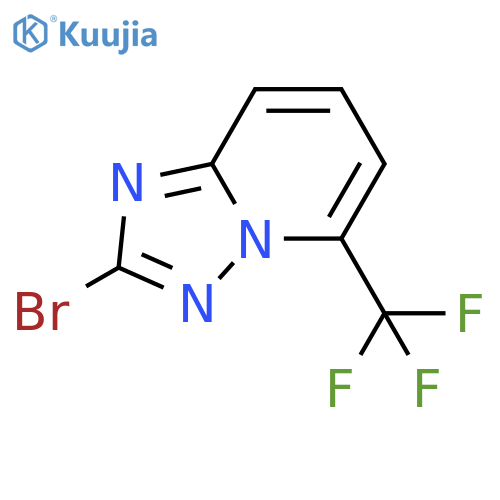

1397287-45-4 structure

商品名:2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine

CAS番号:1397287-45-4

MF:C7H3BrF3N3

メガワット:266.018030405045

MDL:MFCD29041514

CID:4593998

PubChem ID:70655733

2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine

- 2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine(WXFC0480)

- 2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

- 2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine

- W16524

- QMLLEKBZHYXAMD-UHFFFAOYSA-N

- 1397287-45-4

- EN300-21630568

- SCHEMBL12079172

-

- MDL: MFCD29041514

- インチ: 1S/C7H3BrF3N3/c8-6-12-5-3-1-2-4(7(9,10)11)14(5)13-6/h1-3H

- InChIKey: QMLLEKBZHYXAMD-UHFFFAOYSA-N

- ほほえんだ: C12=NC(Br)=NN1C(C(F)(F)F)=CC=C2

計算された属性

- せいみつぶんしりょう: 264.94624g/mol

- どういたいしつりょう: 264.94624g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 30.2Ų

2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM325915-250mg |

2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

1397287-45-4 | 95%+ | 250mg |

$400 | 2021-08-18 | |

| Chemenu | CM325915-250mg |

2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

1397287-45-4 | 95%+ | 250mg |

$*** | 2023-03-30 | |

| Enamine | EN300-21630568-0.5g |

2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

1397287-45-4 | 95% | 0.5g |

$457.0 | 2023-09-16 | |

| Enamine | EN300-21630568-5.0g |

2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

1397287-45-4 | 95% | 5g |

$1695.0 | 2023-06-04 | |

| Enamine | EN300-21630568-0.1g |

2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

1397287-45-4 | 95% | 0.1g |

$176.0 | 2023-09-16 | |

| Enamine | EN300-21630568-2.5g |

2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

1397287-45-4 | 95% | 2.5g |

$1147.0 | 2023-09-16 | |

| Enamine | EN300-21630568-0.05g |

2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

1397287-45-4 | 95% | 0.05g |

$118.0 | 2023-09-16 | |

| Chemenu | CM325915-1g |

2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

1397287-45-4 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Enamine | EN300-21630568-10g |

2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

1397287-45-4 | 95% | 10g |

$2516.0 | 2023-09-16 | |

| Aaron | AR01DVGO-1g |

2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

1397287-45-4 | 95% | 1g |

$828.00 | 2025-02-14 |

2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

5. Water

1397287-45-4 (2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1397287-45-4)2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):170/248/574